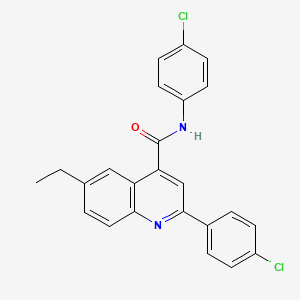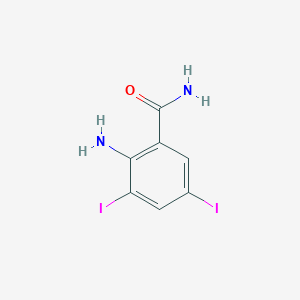![molecular formula C14H18Cl2N2OS B15152239 2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B15152239.png)
2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichloroaniline with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the thiazolidinone ring or the dichlorophenyl group, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thiazolidinone ring or the dichlorophenyl group.
科学研究应用
2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
2-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Lacks the dimethylamino propyl side chain, which may affect its biological activity and chemical reactivity.
3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Similar structure but with different substitution patterns, leading to variations in properties and applications.
2-(3,4-Dichlorophenyl)-3-[3-(methylamino)propyl]-1,3-thiazolidin-4-one: Contains a methylamino group instead of a dimethylamino group, which can influence its chemical behavior and biological effects.
Uniqueness
The presence of both the dichlorophenyl group and the dimethylamino propyl side chain in 2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one contributes to its unique chemical properties and potential applications. These structural features may enhance its reactivity in certain chemical reactions and its efficacy in biological systems, making it a valuable compound for research and development.
属性
分子式 |
C14H18Cl2N2OS |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H18Cl2N2OS/c1-17(2)6-3-7-18-13(19)9-20-14(18)10-4-5-11(15)12(16)8-10/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI 键 |
CQQUVPWMVQOMTM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(SCC1=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15152156.png)

![1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15152167.png)
![ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate](/img/structure/B15152176.png)
![3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B15152182.png)


![N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15152190.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B15152200.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15152227.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B15152246.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B15152254.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15152262.png)
